molecular formula C10H16ClN3O B1432936 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1385696-48-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1432936
CAS No.: 1385696-48-9
M. Wt: 229.71 g/mol
InChI Key: GMKSAWBCAXFZAC-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C10H15N3O
  • CAS Number : 1041561-95-8
  • Molecular Weight : 195.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit activity against various enzymes and receptors, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various oxadiazole derivatives, including this compound. The compound was found to inhibit bacterial growth effectively at concentrations lower than many standard antibiotics used in clinical practice.

Case Study 2: Structural Modifications and Activity

Research into structural modifications of oxadiazole derivatives revealed that specific substitutions can significantly enhance biological activity. For instance, the addition of cyclopropyl groups has been correlated with increased binding affinity to target sites in enzyme assays . Such findings underscore the importance of structure-activity relationships in drug design.

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSAWBCAXFZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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